Adenosine A1 Receptor Affinity
In a head-to-head binding assay using [³H]CHA as radioligand in rat cerebral cortex membranes, N-cyclohexyl-3-ethynylaniline displayed an IC₅₀ of 3.70 µM (3,700 nM) for the Adenosine A1 receptor [1]. This is markedly weaker (67-fold higher IC₅₀) than bicyclic adenosine A1 antagonists such as those with IC₅₀ values in the 55 nM range, confirming its lower on-target potency and its potential utility as a negative control or a scaffold for optimization where high potency is not desired [2].
| Evidence Dimension | Adenosine A1 Receptor Binding Affinity (IC₅₀) |
|---|---|
| Target Compound Data | 3.70 µM (3,700 nM) |
| Comparator Or Baseline | Potent bicyclic adenosine A1 antagonist (e.g., reference compound in ChEMBL) |
| Quantified Difference | 67-fold higher IC₅₀ (3,700 nM vs. ~55 nM) |
| Conditions | Rat cerebral cortex membranes, [³H]CHA radioligand displacement assay |
Why This Matters
The quantified low affinity establishes N-cyclohexyl-3-ethynylaniline as a low-potency hit, critical for researchers requiring negative controls or designing fragment-based campaigns where minimal target engagement is a strategic starting point.
- [1] BindingDB. BDBM50368128: Affinity Data for Adenosine A1 Receptor (Rattus norvegicus). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50368128 View Source
- [2] ChEMBL Database. Adenosine A1 Receptor Antagonists: Representative IC₅₀ Range. Accessed via BindingDB comparative analysis. View Source
